molecular formula C17H20N4O3 B14948990 (3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14948990
M. Wt: 328.4 g/mol
InChI Key: BMJPLIOXKGHBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C17H20N4O3 It is known for its unique chemical structure, which includes a dimethoxyphenyl group and a pyrimidinyl-piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the dimethoxyphenyl intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the dimethoxyphenyl intermediate with 2-chloropyrimidine to form the pyrimidinyl-piperazino intermediate.

    Final Coupling Reaction: The final step involves the coupling of the pyrimidinyl-piperazino intermediate with a suitable methanone derivative to form the target compound.

Industrial Production Methods

Industrial production of (3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)[4-(2-pyrimidinyl)piperazinyl]methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (3,4-Dimethoxyphenyl)[4-(2-pyrimidinyl)piperazinyl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(3,4-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-4-13(12-15(14)24-2)16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11H2,1-2H3

InChI Key

BMJPLIOXKGHBJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.